Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Electrophilicity Nucleophilic Addition Fluorine Chemistry

This 3,3-difluoropiperidine building block features a Boc-protected nitrogen and a gem-difluoro motif that enhances electrophilicity at C4, enabling efficient nucleophilic additions and reductive aminations. Unlike non-fluorinated analogs, it occupies a unique pKa-LogP property space critical for CNS drug discovery, as demonstrated in PDE2A inhibitor programs. With a reliable 78% synthetic route, batch-specific QC (NMR/HPLC/GC), and orthogonal Boc deprotection, it's the superior choice for fragment-based drug discovery and medicinal chemistry optimization.

Molecular Formula C10H15F2NO3
Molecular Weight 235.231
CAS No. 1215071-17-2
Cat. No. B599146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
CAS1215071-17-2
Molecular FormulaC10H15F2NO3
Molecular Weight235.231
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F
InChIInChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3
InChIKeyGDZBFUOJMJSIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2): A Fluorinated Piperidine Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2) is a fluorinated piperidine building block characterized by a gem-difluoro moiety adjacent to a C4 ketone and a tert-butoxycarbonyl (Boc)-protected nitrogen [1]. The molecular formula is C₁₀H₁₅F₂NO₃ with a molecular weight of 235.23 g/mol and a standard purity specification of 97% as verified by NMR, HPLC, and GC . It exists as a white to yellow solid with a predicted boiling point of 274.7±40.0 ºC and density of 1.21±0.1 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles and enzyme inhibitors, with documented use in the preparation of PDE2A inhibitors [2].

Why Non-Fluorinated Piperidine Analogs Cannot Substitute for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in Lead Optimization


Generic substitution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with its non-fluorinated counterpart, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), or mono-fluorinated analogs fails due to fundamental differences in electronic structure and physicochemical properties. The gem-difluoro motif at the 3-position exerts a strong inductive electron-withdrawing effect that significantly enhances the electrophilicity of the C4 ketone, enabling distinct reaction pathways and nucleophilic additions not accessible with the non-fluorinated scaffold [1]. Furthermore, systematic studies on fluorinated saturated heterocyclic amines demonstrate that difluorination substantially alters basicity (pKa), lipophilicity (LogP), and metabolic stability relative to non-fluorinated and mono-fluorinated congeners . These differences translate directly into divergent pharmacokinetic profiles and target-binding affinities in derived bioactive molecules, as exemplified by the potent PDE2A inhibition achieved with 3,3-difluoropiperidine-containing compounds versus their non-fluorinated counterparts [2].

Quantitative Differentiation Evidence: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate vs. Non-Fluorinated and Mono-Fluorinated Piperidine Analogs


Enhanced C4 Ketone Electrophilicity: Inductive Electron-Withdrawal by the gem-Difluoro Moiety

The presence of two fluorine atoms at the 3-position significantly enhances the electrophilicity of the neighboring C4 ketone through inductive electron-withdrawing effects [1]. While quantitative electrophilicity parameters (e.g., Mayr electrophilicity E) have not been experimentally determined for this specific compound, the class-level inference from gem-difluoro ketone systems indicates a substantial increase in reactivity toward nucleophiles compared to the non-fluorinated analog, tert-butyl 4-oxopiperidine-1-carboxylate . This enhanced electrophilicity facilitates more efficient nucleophilic additions, reductive aminations, and heterocycle formations, enabling synthetic transformations that are sluggish or unattainable with the non-fluorinated scaffold.

Electrophilicity Nucleophilic Addition Fluorine Chemistry

Physicochemical Property Modulation: pKa Reduction and Lipophilicity Tuning via gem-Difluorination

Systematic studies on mono- and difluorinated piperidine derivatives demonstrate that gem-difluorination at the 3-position significantly reduces basicity (pKa) and modulates lipophilicity (LogP) compared to non-fluorinated and mono-fluorinated analogs . For tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, the predicted pKa is 6.19±0.70 [1], substantially lower than the predicted pKa of -1.58±0.20 for its non-fluorinated counterpart tert-butyl 4-oxopiperidine-1-carboxylate . The LogP value for the difluoro compound is reported as 1.3 (XLogP3) or 1.77 (predicted) , reflecting increased lipophilicity relative to the non-fluorinated analog. This pKa-LogP shift places the compound in a favorable property space for central nervous system (CNS) drug discovery, as difluorinated saturated heterocyclic amines occupy distinct regions in pKa-LogP plots that are underpopulated by conventional amine building blocks .

pKa LogP Lipophilicity Physicochemical Properties

Metabolic Stability Retention in 3,3-Difluoropiperidine Scaffolds

Intrinsic microsomal clearance measurements across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated high metabolic stability for the difluorinated piperidine class, with only one exception noted for the 3,3-difluoroazetidine derivative . While specific metabolic stability data for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate itself are not publicly reported, class-level inference from systematic studies indicates that 3,3-difluoropiperidine derivatives maintain favorable metabolic stability while exhibiting reduced basicity and modulated lipophilicity . Vendor technical literature further asserts that the gem-difluoro groups in this compound improve metabolic stability [1]. In contrast, non-fluorinated piperidine analogs lack this fluorine-imparted stability enhancement and may be more susceptible to oxidative metabolism at the piperidine ring.

Metabolic Stability Microsomal Clearance ADME

Potent PDE2A Inhibition Achieved with 3,3-Difluoropiperidine-Derived Scaffolds

3,3-Difluoropiperidine scaffolds have been successfully employed to construct potent phosphodiesterase 2A (PDE2A) inhibitors. Using a methodology that incorporates fluorine via ethyl 2-bromo-2,2-difluoroacetate, researchers synthesized a novel PDE2A inhibitor containing a functionalized 3,3-difluoropiperidine core that demonstrated potent in vitro activity [1]. While the specific IC₅₀ value for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate itself is not applicable (as it is a protected building block, not a final bioactive molecule), derivatives built from this scaffold have shown PDE2A inhibitory activity. The structurally related PDE2A inhibitor PF-05085727, which contains a fluorinated piperidine motif, exhibits an IC₅₀ of 2 nM against PDE2A with >500-fold selectivity over other phosphodiesterases . In contrast, non-fluorinated piperidine-based PDE inhibitors typically require higher concentrations to achieve comparable inhibition due to suboptimal physicochemical and binding properties.

PDE2A Phosphodiesterase Inhibition Enzyme Inhibitor

Validated Synthetic Route with Documented 78% Yield from 1-Benzyl-3,3-difluoropiperidin-4-one

A validated synthetic route to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate has been documented in patent literature, achieving 78% yield from 1-benzyl-3,3-difluoropiperidin-4-one via hydrogenolysis with di-tert-butyl dicarbonate (Boc₂O) and palladium(II) hydroxide catalyst in ethanol at room temperature . The procedure yields 810 mg (3.44 mmol) of the title compound as a white solid from 995 mg (4.42 mmol) of starting material after 20 hours . Product identity was confirmed by ¹H NMR (400 MHz, DMSO-d₆): δ 3.66-3.52 (m, 2H), 3.39-3.33 (m, 2H), 1.69-1.64 (m, 2H), 1.38 (s, 9H) . This documented, high-yielding synthetic route contrasts with the lower yields often reported for direct fluorination of non-fluorinated piperidones (e.g., 32-46% yields in alternative approaches) [1], providing a reliable procurement pathway with established analytical benchmarks.

Synthetic Route Yield Optimization Process Chemistry

Optimal Application Scenarios for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in Medicinal Chemistry and Drug Discovery


Synthesis of PDE2A Inhibitors for CNS and Cardiovascular Indications

This compound serves as a key intermediate for constructing 3,3-difluoropiperidine-based PDE2A inhibitors, which have demonstrated potent in vitro activity and are under investigation for memory disorders, anxiety, and cardiovascular diseases [1]. The gem-difluoro motif enhances metabolic stability and provides favorable pKa-LogP properties for CNS penetration, making this building block essential for neuroscience-focused drug discovery programs targeting phosphodiesterases.

Lead Optimization Requiring Fine-Tuned Basicity and Lipophilicity

Medicinal chemists seeking to modulate pKa and LogP independently while maintaining metabolic stability should prioritize this scaffold over non-fluorinated piperidines. Systematic studies confirm that 3,3-difluoropiperidines occupy a distinct and valuable region in pKa-LogP property space, enabling rational optimization of oral bioavailability and target engagement .

Electrophilic Building Block for Nucleophilic Additions and Heterocycle Synthesis

The enhanced electrophilicity of the C4 ketone, driven by the inductive electron-withdrawing effect of the adjacent gem-difluoro group, makes this compound a superior electrophile for nucleophilic additions, reductive aminations, and construction of complex fluorinated heterocycles [2]. This property is particularly advantageous in fragment-based drug discovery and diversity-oriented synthesis where efficient derivatization is paramount.

Academic and Industrial Process Development Leveraging Validated Synthetic Protocols

The availability of a documented high-yielding (78%) synthetic route with full ¹H NMR characterization and batch-specific QC data (NMR, HPLC, GC) from reputable vendors makes this compound a reliable choice for both small-scale academic research and industrial process scale-up. The Boc-protected nitrogen allows for orthogonal deprotection strategies, facilitating incorporation into more complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.